[2-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid
Overview
Description
[2-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid: is an organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amine and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid typically involves the protection of the amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The piperidine ring is then functionalized with an acetic acid moiety through various organic reactions, including esterification and hydrolysis .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Deprotected amine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, [2-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid is used as an intermediate for the preparation of more complex molecules. Its protected amine group allows for selective reactions without interference from the amine functionality .
Biology and Medicine: The compound is investigated for its potential use in drug development, particularly as a building block for designing molecules with therapeutic properties. Its structural features make it a candidate for studying enzyme interactions and receptor binding .
Industry: In the chemical industry, this compound is used in the synthesis of polymers and other materials where controlled functionalization is required .
Mechanism of Action
The mechanism of action of [2-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid involves its ability to interact with biological molecules through its amine and carboxylic acid groups. The tert-butoxycarbonyl group provides protection during synthetic processes, which can be removed to expose the reactive amine group for further interactions. The compound can act as a ligand, binding to specific receptors or enzymes, thereby influencing biological pathways .
Comparison with Similar Compounds
2-(tert-Butoxycarbonylamino)-1-ethanol: Similar in having a tert-butoxycarbonyl-protected amine but differs in the presence of an ethanol group instead of a piperidine ring.
tert-Butoxycarbonyl derivatives of amino acids: These compounds share the tert-butoxycarbonyl protection but vary in their amino acid backbones.
Uniqueness: The uniqueness of [2-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid lies in its combination of a piperidine ring with a tert-butoxycarbonyl-protected amine and an acetic acid moiety. This structure provides versatility in synthetic applications and potential biological activity that is distinct from simpler tert-butoxycarbonyl-protected compounds .
Properties
IUPAC Name |
2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidin-1-yl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14-8-10-6-4-5-7-15(10)9-11(16)17/h10H,4-9H2,1-3H3,(H,14,18)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQDTAZDQABDDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCN1CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101147523 | |
Record name | 1-Piperidineacetic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101147523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353953-35-1 | |
Record name | 1-Piperidineacetic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353953-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidineacetic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101147523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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